methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate
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Overview
Description
Methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[221]hept-5-ene-2-carboxylate is a bicyclic compound with a unique structure that includes a carbamoyl group and a carboxylate ester
Preparation Methods
The synthesis of methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction. This reaction is carried out between a dienophile, such as methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate, and cyclopentadiene . The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. Industrial production methods may involve the optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of polymers and materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets through its carbamoyl and carboxylate groups. These functional groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate can be compared with other similar compounds such as:
Methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate: Lacks the carbamoyl group, making it less versatile in certain reactions.
Dimethyl (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Contains additional carboxylate groups, which can influence its reactivity and applications.
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives: These compounds have different functional groups, leading to distinct chemical and biological properties.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability for various applications.
Properties
IUPAC Name |
methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H2,11,12)/t5-,6-,7+,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMNRSNPGZTFFM-RULNZFCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)N)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2C[C@@H]([C@H]1C(=O)N)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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